5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the cyclization of 5-amino-1-phenylpyrazole with corresponding unsaturated ketones in the presence of catalysts such as ZrCl4 . Another method involves the condensation of 5-amino-3-phenylpyrazoles with 4H-chromenes in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that include protection and deprotection of functional groups, as well as purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways .
Medicine
Medically, these compounds are being explored for their anti-cancer properties. They have shown promise in inhibiting the proliferation of cancer cells by targeting specific kinases .
Industry
In the industrial sector, these compounds are used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves the inhibition of specific kinases, such as tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation and differentiation. By inhibiting these kinases, the compound can effectively halt the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another compound with anxiolytic properties.
Cartazolate: Known for its anti-anxiety effects.
Uniqueness
What sets 5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique structure that allows for selective inhibition of specific kinases, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
3-(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6S/c1-14(2)13-29-22(26-27-24(29)31)18-12-19(15-8-9-15)25-23-20(18)21(16-10-11-16)28-30(23)17-6-4-3-5-7-17/h3-7,12,14-16H,8-11,13H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGUSBNZGCHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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